molecular formula C15H13NO3S B2661488 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide CAS No. 2034256-86-3

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide

Cat. No.: B2661488
CAS No.: 2034256-86-3
M. Wt: 287.33
InChI Key: LKEMPYKZSJVDKO-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide is a complex organic compound that features a benzothiophene moiety linked to a furan ring via a hydroxyethyl group

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide has several scientific research applications:

Mechanism of Action

While specific information about the mechanism of action of “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide” was not found, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide is unique due to its combined benzothiophene and furan moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-6,8-9,13,17H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEMPYKZSJVDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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